6-Methoxy-2-(4-methoxy-phenylimino)-2H-chromene-3-carboxylic acid amide
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Overview
Description
6-Methoxy-2-(4-methoxy-phenylimino)-2H-chromene-3-carboxylic acid amide is an organic compound with a complex structure that includes a chromene core, methoxy groups, and an imino functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2-(4-methoxy-phenylimino)-2H-chromene-3-carboxylic acid amide typically involves multi-step organic reactions. One common method includes the condensation of 6-methoxy-2H-chromene-3-carboxylic acid with 4-methoxy-aniline under acidic conditions to form the imino derivative. This is followed by the amidation of the carboxylic acid group to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2-(4-methoxy-phenylimino)-2H-chromene-3-carboxylic acid amide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The imino group can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
6-Methoxy-2-(4-methoxy-phenylimino)-2H-chromene-3-carboxylic acid amide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its bioactive properties.
Industry: Possible applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Methoxy-2-(4-methoxy-phenylimino)-2H-chromene-3-carboxylic acid amide involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, while the chromene core can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-(phenylamino)methyl)phenol
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
6-Methoxy-2-(4-methoxy-phenylimino)-2H-chromene-3-carboxylic acid amide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C18H16N2O4 |
---|---|
Molecular Weight |
324.3 g/mol |
IUPAC Name |
6-methoxy-2-(4-methoxyphenyl)iminochromene-3-carboxamide |
InChI |
InChI=1S/C18H16N2O4/c1-22-13-5-3-12(4-6-13)20-18-15(17(19)21)10-11-9-14(23-2)7-8-16(11)24-18/h3-10H,1-2H3,(H2,19,21) |
InChI Key |
UGEDDWWRJRTREP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N=C2C(=CC3=C(O2)C=CC(=C3)OC)C(=O)N |
Origin of Product |
United States |
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